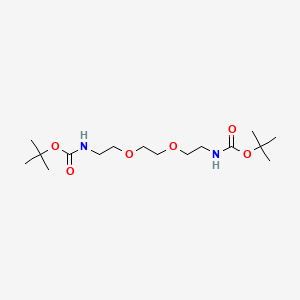
Boc-NH-PEG2-NH-Boc
Vue d'ensemble
Description
Boc-NH-PEG2-NH-Boc is a linear heterobifunctional PEG reagent . It contains two Boc protecting groups and a hydrophilic PEG spacer . The Boc protecting groups are acid labile . This compound can be used to modify proteins, peptides, and other materials by amino or other acid-reactive chemical groups .
Synthesis Analysis
This compound is a crosslinker with a PEG spacer group . Free amines, usually in the form of TFA or HCl salts, can be used to react with carboxyl groups or NHS esters . The protected amines can be regenerated by weak acidic conditions .Molecular Structure Analysis
The molecular structure of this compound includes two Boc protecting groups and a hydrophilic PEG spacer . The Boc protecting groups are acid labile .Chemical Reactions Analysis
This compound can be used to modify proteins, peptides, and other materials by amino or other acid-reactive chemical groups . The free amine, typically in the form of TFA or HCl salt, can react with carboxyl or NHS ester .Physical And Chemical Properties Analysis
This compound has a molecular weight of 348.4 . It is soluble in water and aqueous media . The compound is stored at -20°C .Applications De Recherche Scientifique
Applications de la Recherche Médicale
Boc-NH-PEG2-NH-Boc est utilisé dans la recherche médicale en raison de ses deux groupes protecteurs Boc et d'un espaceur PEG hydrophile. Les groupes protecteurs Boc sont labiles aux acides, ce qui les rend utiles dans la synthèse de polypeptides et d'autres biomolécules où une protection temporaire des groupes amines est requise .
Systèmes de Libération de Médicaments
Le lien PEG hydrophile de ce composé augmente la solubilité dans l'eau, ce qui est bénéfique dans les systèmes de libération de médicaments. Il peut être utilisé pour modifier les agents thérapeutiques afin d'améliorer leur solubilité et leur stabilité dans les milieux aqueux .
Nanotechnologie
En nanotechnologie, this compound peut être appliqué pour créer des matériaux ou des dispositifs à l'échelle nanométrique. Sa capacité à améliorer la solubilité et la biocompatibilité le rend approprié pour la construction de nanoparticules pour diverses applications .
Recherche sur les Nouveaux Matériaux
Le composé est impliqué dans la recherche sur les nouveaux matériaux, où il contribue au développement de matériaux innovants avec des propriétés améliorées, telles qu'une solubilité accrue ou une biocompatibilité .
Culture Cellulaire
this compound est utilisé dans les applications de culture cellulaire. L'espaceur PEG peut aider à la modification de surface pour réduire l'adsorption des protéines et l'adhésion des cellules, ce qui est crucial pour de nombreuses expériences in vitro .
Soutien à la Synthèse de Ligands et de Polypeptides
Le composé soutient la synthèse de ligands et de polypeptides en fournissant un lien stable entre les molécules tout en protégeant les groupes amines pendant le processus de synthèse .
Composés de Greffe de Polymère
Il est également utilisé dans la synthèse de composés de greffe de polymère, où il agit comme un espaceur qui relie différentes chaînes de polymère ou comme un groupe protecteur pendant les processus de polymérisation .
Revêtements Fonctionnels
Enfin, this compound est appliqué dans le développement de revêtements fonctionnels modifiés au polyéthylène glycol qui nécessitent une solubilité dans l'eau améliorée ou une interaction réduite avec les molécules biologiques .
Mécanisme D'action
Target of Action
Boc-NH-PEG2-NH-Boc is a PEG-based PROTAC linker . The primary targets of this compound are proteins that are intended to be degraded . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The compound interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The this compound linker connects the ligand for the E3 ubiquitin ligase and the ligand for the target protein, forming a ternary complex . This leads to ubiquitination of the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . By using this system, this compound can selectively degrade target proteins .
Pharmacokinetics
It’s known that the hydrophilic peg linker in the compound increases its water solubility , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This can lead to the modulation of cellular processes that are regulated by these proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the deprotection of the Boc groups . Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature and the presence of other biomolecules .
Safety and Hazards
Orientations Futures
High-quality Boc-NH-PEG2-NH-Boc derivatives can be widely used in drug delivery, ADC linkers, tissue engineering, and medical devices . The compound’s ability to increase solubility and stability and reduce the immunogenicity of peptides and proteins makes it a promising tool for future research and applications .
Analyse Biochimique
Biochemical Properties
Boc-NH-PEG2-NH-Boc is a linear heterobifunctional PEG reagent containing an amine group and a Boc protected amine. It is a crosslinker with a PEG spacer group. Free amines, usually in the form of TFA or HCl salts, can be used to react with carboxylic groups or NHS esters. This makes this compound a useful tool for modifying proteins, peptides, and other materials by amino or other acid-reactive chemical groups.
Cellular Effects
It is known that polyethylene glycolation, a process that this compound can be used for, increases solubility and stability and reduces the immunogenicity of peptides and proteins. It also inhibits nonspecific binding of charged molecules to the modified surface.
Molecular Mechanism
The molecular mechanism of this compound largely depends on its use in the modification of proteins, peptides, and other materials. The free amines in this compound can react with carboxylic groups or NHS esters, leading to the formation of stable amide bonds. This allows for the modification of target molecules, altering their properties and potentially their function.
Temporal Effects in Laboratory Settings
It is known that the Boc protecting groups in this compound are acid labile and can be deprotected under mild acidic conditions .
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O6/c1-15(2,3)23-13(19)17-7-9-21-11-12-22-10-8-18-14(20)24-16(4,5)6/h7-12H2,1-6H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOKAWABMPUDFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



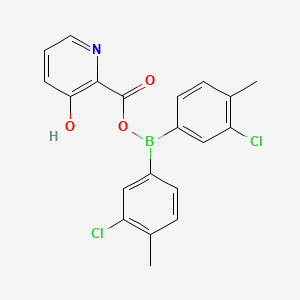
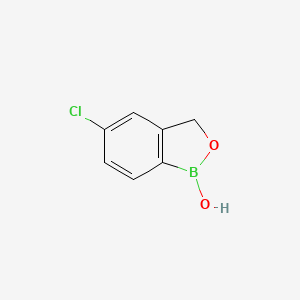
![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile](/img/structure/B1667276.png)
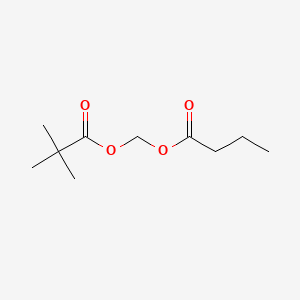
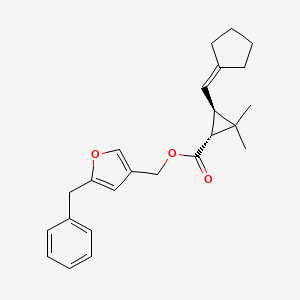

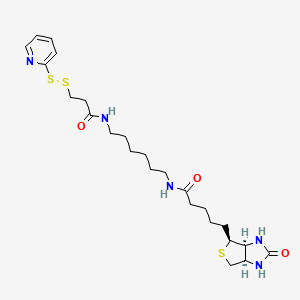
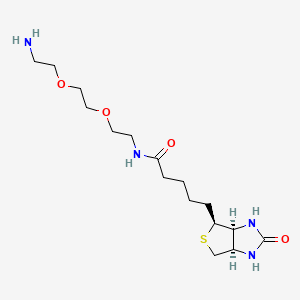
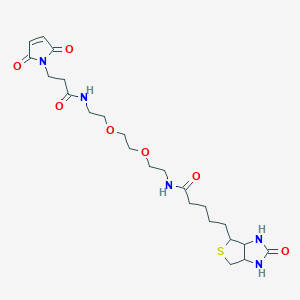

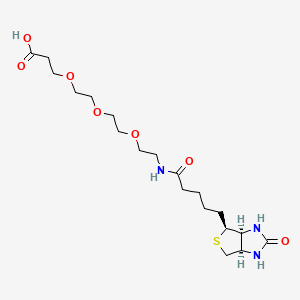
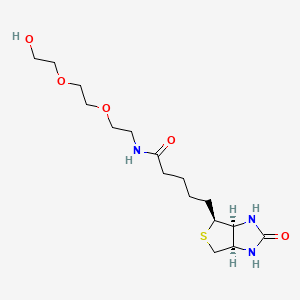
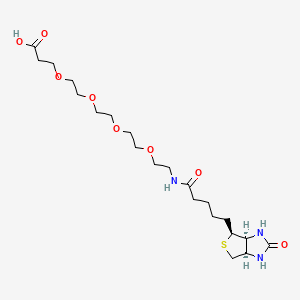
![Perfluorophenyl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B1667293.png)